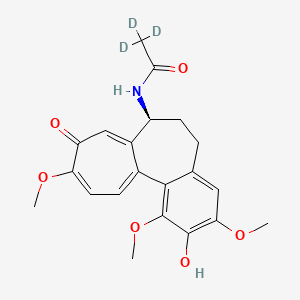

Mycophenolic Acid-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RS-61443 D3,也称为霉酚酸莫费替尔,是霉酚酸的莫福林乙酯。它是真核肌苷单磷酸脱氢酶的强效、非竞争性、可逆抑制剂。 该化合物主要因其免疫抑制特性而闻名,使其成为预防器官移植排斥反应的宝贵药物 .

作用机制

RS-61443 D3 通过抑制肌苷单磷酸脱氢酶发挥作用,肌苷单磷酸脱氢酶是鸟嘌呤核苷酸从头合成的关键酶。通过抑制该酶,RS-61443 D3 耗尽三磷酸鸟苷和二磷酸鸟苷水平,导致淋巴细胞增殖受到抑制。 这种对淋巴细胞的选择性抑制是由于它们依赖于从头合成途径进行嘌呤合成,而其他细胞类型可以利用补救途径 .

生化分析

Biochemical Properties

Mycophenolic Acid-d3 inhibits de novo purine biosynthesis . It interacts with the enzyme inosine 5’-monophosphate dehydrogenase (IMPDH), a key molecule in the biosynthesis of guanine nucleotides . By inhibiting IMPDH, this compound interferes with the de novo pathway of guanosine nucleotide synthesis .

Cellular Effects

This compound has potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . Furthermore, it significantly suppresses IFN-α production with IRF7 nuclear translocation and represses the AKT activity .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This interference with the de novo pathway of guanosine nucleotide synthesis leads to a decrease in the proliferation of B and T lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to promote a transient decrease in the levels of ATP followed by the activation of AMPK aimed at restoring the intracellular ATP pool .

Dosage Effects in Animal Models

In animal models, this compound has been observed to induce around 10% weight loss at the end of the protocol associated with a significant decrease in caecum weight and a slight reduction in colon length . All animals developed myelosuppression, hyperbilirubinemia, hyporexia, decreased gastrointestinal motility, and decreased fecal output by the seventh day of treatment .

Metabolic Pathways

This compound is mainly metabolized by glucuronyl transferase to form glucuronidated metabolites . The major metabolite of this compound is Mycophenolic acid glucuronide (MPAG), which does not display pharmacological activity .

Transport and Distribution

This compound is eliminated in the urine as Mycophenolic acid glucuronide (MPAG), while 3% is eliminated unchanged . MPAG is also secreted in the bile and is available for deconjugation by gut flora .

Subcellular Localization

The subcellular localization of the this compound biosynthetic enzymes includes the cytosolic polyketide synthase and O-methyltransferase, the Golgi apparatus-associated prenyltransferase, the endoplasmic reticulum-bound oxygenase and P450-hydrolase fusion enzyme, and the peroxisomal acyl-CoA hydrolase .

准备方法

合成路线和反应条件

RS-61443 D3 是通过霉酚酸与莫福林乙醇的酯化反应合成的。该反应通常涉及使用脱水剂,如二环己基碳二亚胺,以促进酯键的形成。 反应在无水条件下进行,以防止酯产物的水解 .

工业生产方法

在工业环境中,RS-61443 D3 的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器,并精确控制反应条件,以确保高产率和产品纯度。 最终产品然后接受严格的质量控制措施,以确保其符合药品标准 .

化学反应分析

反应类型

RS-61443 D3 主要进行水解,释放霉酚酸,这是该药物的活性形式。这种水解可以在酸性和碱性条件下发生。 该化合物由于其稳定的酯结构,通常不会发生氧化或还原反应 .

常用试剂和条件

水解: 酸性或碱性条件,水。

酯化: 霉酚酸、莫福林乙醇、二环己基碳二亚胺、无水条件。

主要产物

水解: 霉酚酸。

酯化: RS-61443 D3(霉酚酸莫费替尔)。

科学研究应用

RS-61443 D3 在科学研究中具有广泛的应用,特别是在免疫学、医学和药理学领域。其一些主要应用包括:

相似化合物的比较

RS-61443 D3 在选择性抑制淋巴细胞增殖方面是独一无二的。类似的化合物包括:

硫唑嘌呤: 另一种免疫抑制剂,抑制嘌呤合成,但对不同细胞类型的影响范围更广。

甲氨蝶呤: 一种免疫抑制剂和化疗剂,抑制二氢叶酸还原酶,影响嘌呤和嘧啶的合成。

环孢素: 一种免疫抑制剂,抑制钙调磷酸酶,导致 T 淋巴细胞活化减少。

RS-61443 D3 脱颖而出,因为它专门针对肌苷单磷酸脱氢酶,以及其可逆的、非竞争性抑制,这提供了更具选择性的免疫抑制效果 .

属性

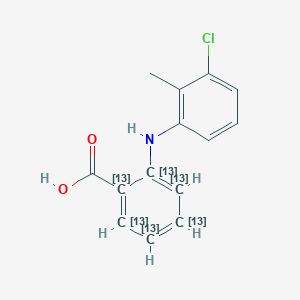

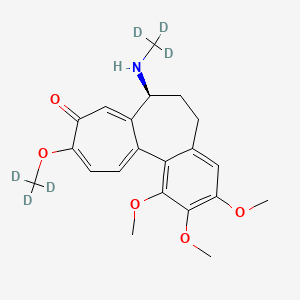

IUPAC Name |

(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-HZIIEIAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Mycophenolic Acid D3 as an internal standard in analytical chemistry, specifically in the context of Mycophenolic acid quantification?

A2: Mycophenolic Acid D3 serves as an ideal internal standard for quantifying Mycophenolic acid in biological matrices like human plasma using HPLC-MS/MS. [] Its similar chemical structure to Mycophenolic acid allows it to mimic the analyte's behavior during sample preparation and analysis, ensuring accurate and reliable quantification. By using Mycophenolic Acid D3, variations during extraction, ionization, and detection can be accounted for, improving the precision and accuracy of Mycophenolic acid measurements in pharmacokinetic studies and clinical monitoring. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。